{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring a 1,3-oxazole and a 1,2,3-triazole core. The oxazole ring is substituted with a 4-(propan-2-yloxy)phenyl group and a methyl ester linked via a methylene bridge to the triazole carboxylate. The triazole ring is further substituted with a 3-(methylsulfanyl)phenyl group and a methyl moiety.
Properties
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15(2)32-20-11-9-18(10-12-20)24-26-22(17(4)33-24)14-31-25(30)23-16(3)29(28-27-23)19-7-6-8-21(13-19)34-5/h6-13,15H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYOVQGCDAPISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Triazole-Oxazole Hybrid Scaffolds
Several structurally related compounds have been synthesized and characterized, enabling a detailed comparison:
Key Observations :
- Linkage Effects : The sulfonyl linkage in compounds enhances specificity compared to carbonyl amide analogues, suggesting that the target compound’s ester linkage may modulate selectivity in biological interactions .
- Halogen vs.
Crystallographic and Conformational Comparisons
Compounds in and were crystallized in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s planar oxazole-triazole core (inferred from similar structures) may adopt conformations akin to these isostructural analogues, though the propan-2-yloxy group could introduce torsional strain, altering packing efficiency .
Analytical and Bioactivity Profiling
- LCMS/MS and Molecular Networking : highlights that compounds with cosine scores >0.8 in MS/MS fragmentation share structural motifs. The target compound’s methylsulfanyl and propan-2-yloxy groups may yield unique fragmentation patterns, aiding dereplication .
- Bioactivity Clustering : demonstrates that structurally similar compounds cluster by mode of action. The target’s triazole-oxazole hybrid may align with kinase or protease inhibitors, akin to sulfonyl-linked triazoles .
Biological Activity
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , an oxazole ring , and various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 470.5 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : The presence of certain functional groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, triazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
| Study | Findings |
|---|---|
| Study A | Demonstrated that triazole derivatives inhibited tumor growth in xenograft models. |
| Study B | Reported significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Compounds with similar oxazole and triazole structures have been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent decrease in cell viability after 48 hours of treatment.
- Study on Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls.
Q & A
Q. Optimization :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization steps.
- Catalyst loading : 10 mol% CuI for CuAAC improves yield (70–85%) .
- Temperature control : Oxazole formation requires reflux (110–120°C), while triazole synthesis proceeds at room temperature .
How should researchers characterize this compound’s structure using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the oxazole methyl group appears at δ 2.1–2.3 ppm, while triazole protons resonate at δ 7.8–8.2 ppm .
- FTIR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and triazole C-N stretches at 1450–1500 cm⁻¹ .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm error .
Q. Crystallography :
- Single-crystal X-ray diffraction : Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K for high-resolution (<0.8 Å) data .
How can contradictions in spectroscopic or crystallographic data be resolved?
Advanced Research Question
Case example : Discrepancies in NMR peak assignments due to rotameric equilibria or crystallographic disorder.
- Solution :
- Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) to identify coalescence points for rotamers .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to validate assignments .
- Twinned refinement : Use SHELXL’s TWIN/BASF commands for disordered crystals, achieving R1 < 0.05 .
What computational methods predict this compound’s reactivity and binding modes?
Advanced Research Question
Reactivity prediction :
- DFT studies : Calculate Fukui indices (B3LYP/6-311++G**) to identify nucleophilic (oxazole C4) and electrophilic (triazole C5) sites .
- Molecular docking : AutoDock Vina predicts binding to kinases (e.g., CDK2) with ΔG ≈ -9.2 kcal/mol, suggesting potential bioactivity .
Q. Binding mode validation :
- Pharmacophore mapping : Overlay with co-crystallized ligands (e.g., PDB: 1H1S) to assess hydrogen-bonding interactions .
How can researchers refine crystal structures of this compound using SHELX?
Advanced Research Question
Workflow :
Data integration : Use SAINT or APEX3 for frame integration .
Structure solution : SHELXT for direct methods (≥85% success rate for centrosymmetric structures) .
Refinement :
- Anisotropic refinement : Apply to non-H atoms (R1 < 0.05).
- Hydrogen placement : Use HFIX or SHELXL’s AFIX commands for riding models .
- Validation : Check CIF files with PLATON for missed symmetry (e.g., Rint > 0.05 indicates twinning) .
Example : A related triazole-oxazole derivative achieved R1 = 0.056 and wR2 = 0.162 using SHELXL-2018 .
What stability considerations are critical for handling this compound under experimental conditions?
Advanced Research Question
Degradation pathways :
- Hydrolysis : Ester groups degrade in aqueous buffers (pH > 7), monitored by HPLC (retention time shifts) .
- Photolysis : UV-Vis studies show 10% decomposition after 24 h under 365 nm light .
Q. Mitigation strategies :
- Storage : -20°C in amber vials under argon (99.9% purity retained after 6 months) .
- Reaction conditions : Avoid prolonged heating (>2 h) in polar solvents (DMF, DMSO) to prevent ester cleavage .
How do substituents (e.g., methylsulfanyl, propan-2-yloxy) influence electronic properties?
Advanced Research Question
Electronic effects :
Q. Experimental validation :
- Cyclic voltammetry : Oxidation potential (Epa) of triazole increases by 0.2 V with SMe substitution .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
Key challenges :
Q. Toxicity screening :
- MTT assay : IC50 > 100 µM in HEK293 cells suggests low cytotoxicity .
How can researchers validate synthetic intermediates using hyphenated techniques?
Advanced Research Question
Methods :
- LC-MS/MS : Monitor intermediates (e.g., oxazole-4-carboxylic acid) with m/z 220.1 → 176.1 transitions .
- NMR-DOSY : Confirm molecular weight (e.g., logD = 2.3 for the triazole intermediate) .
What strategies improve reproducibility in crystallographic studies?
Advanced Research Question
Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
